molecular formula C24H44P2 B128066 1,3-Bis((di-tert-butylphosphino)methyl)benzene CAS No. 149968-36-5

1,3-Bis((di-tert-butylphosphino)methyl)benzene

Cat. No.: B128066
CAS No.: 149968-36-5
M. Wt: 394.6 g/mol
InChI Key: VNLHPVUKSKTUPA-UHFFFAOYSA-N
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Description

Scientific Research Applications

1,3-Bis((di-tert-butylphosphino)methyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis((di-tert-butylphosphino)methyl)benzene depends on its application:

Properties

IUPAC Name

ditert-butyl-[[3-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-14-13-15-20(16-19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLHPVUKSKTUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400537
Record name [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149968-36-5
Record name [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3-Phenylenebis(methylene)]bis[bis(2-methyl-2-propanyl)phosphine]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does PCPt-Bu interact with metal centers, and what are the implications for reactivity?

A: PCPt-Bu acts as a pincer ligand, coordinating to metal centers through the two phosphorus atoms and the central aryl carbon after undergoing cyclometallation [, , ]. This tridentate coordination creates a strong metal-ligand interaction, leading to robust complexes. The steric bulk provided by the tert-butyl groups on the phosphorus atoms can influence the reactivity at the metal center by hindering the approach of other molecules. For instance, in the formation of η2 C−H agostic rhodium arene complexes, the bulky tert-butyl groups prevent further interaction with the metal center, limiting the contribution of a metal arenium structure []. This control over steric environment is crucial for tuning the catalytic activity and selectivity of the resulting complexes.

Q2: What are some examples of PCPt-Bu-containing complexes used in catalysis?

A: PCPt-Bu has been successfully employed in the synthesis of various transition metal complexes with applications in catalysis. For example, copper(I) complexes featuring PCPt-Bu, such as [Cu2(μ-I)2(κ1-PCPt-Bu)], have demonstrated remarkable catalytic activity in the hydrogenation of carbon dioxide to formate []. The strong electron-donating ability of the PCPt-Bu ligand, coupled with the tunable coordination environment around the copper center, facilitates the activation of CO2 and promotes its conversion to formate. This highlights the potential of PCPt-Bu-based complexes in developing efficient and selective catalysts for CO2 utilization and other challenging chemical transformations.

Q3: How does the structure of PCPt-Bu impact its performance in catalytic applications?

A: The structure of PCPt-Bu significantly influences its coordination chemistry and catalytic activity. The rigid aromatic backbone enforces a specific geometry around the metal center, while the bulky tert-butyl substituents on the phosphine groups provide steric protection, enhancing the stability of the resulting complexes. This stability is crucial for catalytic applications, as it allows the complexes to withstand harsh reaction conditions and undergo multiple catalytic cycles without decomposing. Furthermore, modifications to the PCPt-Bu framework, such as introducing electron-donating or -withdrawing groups on the aromatic ring, can fine-tune the electronic properties of the ligand, impacting the reactivity of the metal center and ultimately influencing the catalytic performance [].

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